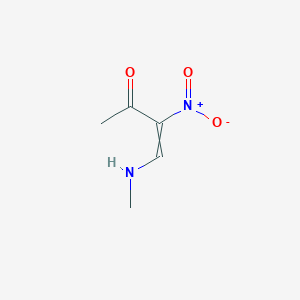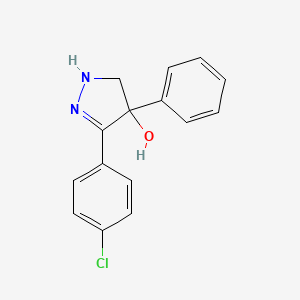
1H-Pyrazol-4-ol, 3-(4-chlorophenyl)-4,5-dihydro-4-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazol-4-ol, 3-(4-chlorophenyl)-4,5-dihydro-4-phenyl- is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a pyrazole ring substituted with a 4-chlorophenyl and a phenyl group, making it a valuable molecule for various scientific applications.
Vorbereitungsmethoden
The synthesis of 1H-Pyrazol-4-ol, 3-(4-chlorophenyl)-4,5-dihydro-4-phenyl- can be achieved through several methods:
Analyse Chemischer Reaktionen
1H-Pyrazol-4-ol, 3-(4-chlorophenyl)-4,5-dihydro-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and chlorophenyl positions, to form new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1H-Pyrazol-4-ol, 3-(4-chlorophenyl)-4,5-dihydro-4-phenyl- has a wide range of scientific research applications:
Medicinal Chemistry: Pyrazole derivatives are known for their biological activities, including antibacterial, anticancer, anticonvulsant, antidepressant, and anti-inflammatory properties.
Material Science: The compound can be used in the development of photoluminescent materials, organic nonlinear optical materials, and photorefractive materials.
Textile Industry: Pyrazole derivatives are used as fluorescent whitening agents in the textile industry.
High-Tech Applications: The compound is also used as a laser dye and fluorescent probe in various high-tech applications.
Wirkmechanismus
The mechanism of action of 1H-Pyrazol-4-ol, 3-(4-chlorophenyl)-4,5-dihydro-4-phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biological processes. The exact mechanism depends on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrazol-4-ol, 3-(4-chlorophenyl)-4,5-dihydro-4-phenyl- can be compared with other similar compounds, such as:
3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-ol: This compound features a fluorine atom instead of chlorine, which can affect its biological activity and chemical properties.
1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-4-ol: This compound has a different substitution pattern on the pyrazole ring, leading to variations in its reactivity and applications.
The uniqueness of 1H-Pyrazol-4-ol, 3-(4-chlorophenyl)-4,5-dihydro-4-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
362519-26-4 |
|---|---|
Molekularformel |
C15H13ClN2O |
Molekulargewicht |
272.73 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-4-phenyl-1,5-dihydropyrazol-4-ol |
InChI |
InChI=1S/C15H13ClN2O/c16-13-8-6-11(7-9-13)14-15(19,10-17-18-14)12-4-2-1-3-5-12/h1-9,17,19H,10H2 |
InChI-Schlüssel |
PTKMGIYABHEVJU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(=NN1)C2=CC=C(C=C2)Cl)(C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


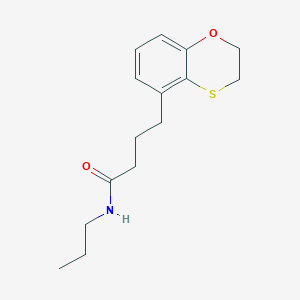
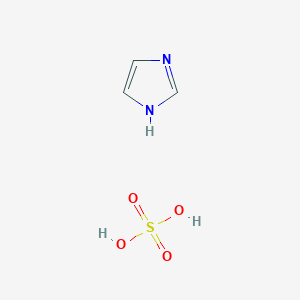
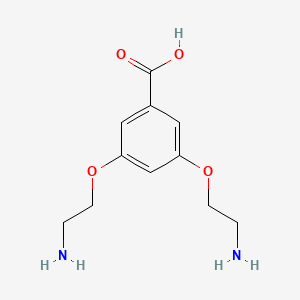
![2-[(1R)-2,2,2-trifluoro-1-methoxyethyl]phenol](/img/structure/B14249670.png)
![Piperidine, 4-[4-(1H-imidazol-1-yl)phenoxy]-1-(1-methylethyl)-](/img/structure/B14249673.png)
![1-(2-{[(2S)-Oxiran-2-yl]methoxy}phenyl)-1H-pyrrole-3-carbonitrile](/img/structure/B14249676.png)
![N-{4-[4-(3-Chlorophenyl)-2-(1-hydroxyethyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14249683.png)
![1-[2-(Benzenesulfinyl)-1-iodoethenyl]cyclohexan-1-ol](/img/structure/B14249685.png)
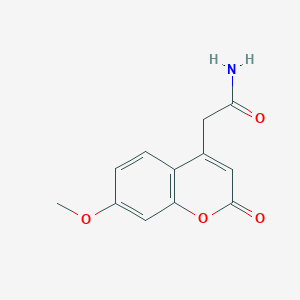


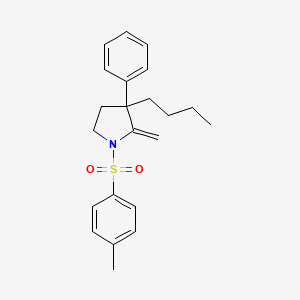
![4-[(E)-({4-[(Heptan-3-yl)oxy]phenyl}imino)methyl]benzoic acid](/img/structure/B14249701.png)
